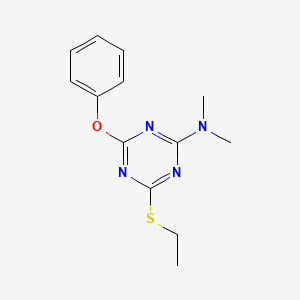
4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amine, also known as ethoxysulfuron, is a herbicide that belongs to the triazinone chemical family. It is widely used in agriculture to control broadleaf weeds and grasses in various crops, including corn, soybeans, and wheat. The herbicide works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.
Mecanismo De Acción
The herbicidal activity of 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amineon is due to its inhibition of ALS, which is a key enzyme in the biosynthesis of branched-chain amino acids in plants. By blocking this pathway, the herbicide disrupts protein synthesis and cell division, leading to the death of the plant. The selectivity of 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amineon for broadleaf weeds and grasses is due to differences in the structure and function of ALS between these two groups of plants.
Biochemical and Physiological Effects:
Ethoxysulfuron has been shown to cause a range of biochemical and physiological effects in plants, including inhibition of photosynthesis, disruption of membrane integrity, and alteration of hormone levels. The herbicide also affects the expression of genes involved in stress response, cell cycle regulation, and metabolism. These effects contribute to the herbicidal activity of 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amineon and can have implications for the development of resistance in weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethoxysulfuron has several advantages for use in lab experiments, including its high potency, selectivity, and availability. The herbicide is widely used in agriculture, making it easy to obtain and test in the lab. However, there are also limitations to its use, such as the potential for non-specific effects and the need for appropriate controls. It is important to carefully design experiments and interpret results to ensure that the effects observed are due to the herbicide and not other factors.
Direcciones Futuras
There are several future directions for research on 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amineon, including the development of new formulations and application methods, the investigation of resistance mechanisms in weeds, and the assessment of its environmental impact. In addition, there is a need for further studies on the interaction of 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amineon with other herbicides and pesticides, as well as its potential to affect non-target organisms. Understanding the mechanisms underlying the herbicidal activity of 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amineon will be important for the development of new herbicides and the management of weed populations in agriculture.
Métodos De Síntesis
The synthesis of 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amineon involves several steps, including the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 2-ethylthio-1,3-dimethylimidazolinium chloride to form 4-(ethylthio)-2-hydroxy-6-methoxy-1,3,5-triazine. This intermediate is then reacted with sodium hydroxide and 2-phenoxyethanol to produce the final product, 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amine. The synthesis method has been optimized to improve the yield and purity of the product, making it more cost-effective and environmentally friendly.
Aplicaciones Científicas De Investigación
Ethoxysulfuron has been extensively studied for its herbicidal activity and mode of action. It is effective against a wide range of weeds, including resistant biotypes, and has low toxicity to non-target organisms. The herbicide has been used in various crops, such as corn, soybeans, and wheat, to control weeds and increase crop yield. In addition, it has been investigated for its potential to control invasive plant species and reduce the impact of weeds on biodiversity.
Propiedades
IUPAC Name |
4-ethylsulfanyl-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-4-19-13-15-11(17(2)3)14-12(16-13)18-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMPLCRQCQMDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)OC2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5101761.png)
![4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5101765.png)
![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5101776.png)
![2-(2-furyl)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5101783.png)

![1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5101790.png)

![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5101810.png)

![1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5101830.png)


![11-oxo-N-(2-pyridinylmethyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B5101850.png)
